BenchChemオンラインストアへようこそ!

N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic small molecule belonging to the isoxazole amide class, characterized by a 5-methylisoxazole ring linked via an amide bond to a phenyl core bearing a 3-pyrimidin-2-yloxy substituent. It is cataloged as a research-grade compound with a molecular formula of C15H12N4O3 and a molecular weight of 296.28 g/mol.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 1251708-65-2
Cat. No. B2452748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
CAS1251708-65-2
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
InChIInChI=1S/C15H12N4O3/c1-10-8-13(19-22-10)18-14(20)11-4-2-5-12(9-11)21-15-16-6-3-7-17-15/h2-9H,1H3,(H,18,19,20)
InChIKeyZNWCAHQIHDEJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS 1251708-65-2): A Specialized Isoxazole-Benzamide Probe for Focused Screening Libraries


N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic small molecule belonging to the isoxazole amide class, characterized by a 5-methylisoxazole ring linked via an amide bond to a phenyl core bearing a 3-pyrimidin-2-yloxy substituent. It is cataloged as a research-grade compound with a molecular formula of C15H12N4O3 and a molecular weight of 296.28 g/mol [1]. Its structural features place it within a pharmacophore relevant to epigenetic regulation and kinase signaling, as evidenced by its inclusion in patent families exploring isoxazole amide derivatives for therapeutic applications [2].

Why N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide Cannot Be Replaced by N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide or 4-Pyrimidinyloxy Isomers


The precise substitution pattern on the central phenyl ring and the pyrimidine moiety critically dictates target binding and selectivity. N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide places the pyrimidine oxygen at the 3-position, creating a specific vector and electronic surface distinct from its 4-substituted isomer, N-(5-methyl-3-isoxazolyl)-4-(2-pyrimidinyloxy)benzamide . Furthermore, the absence of a 4-methyl group on the pyrimidine ring in the target compound, a feature present in the closely related analog N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, results in a smaller steric footprint and altered hydrogen-bonding capacity that can significantly influence selectivity profiles within the isoxazole amide chemical space, as demonstrated by SAR studies on similar SMYD3 and EPAC1 inhibitor series [1].

Quantitative Differentiation of N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS 1251708-65-2) from Its Closest Structural Analogs


Structural Differentiation from the 4-Methylpyrimidine Analog: Impact on Binding Pocket Compatibility

The target compound lacks the 4-methyl substituent on the pyrimidine ring found in its closest cataloged analog, N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide (CAS not available). In published SAR for isoxazole amide series, the introduction of a methyl group at the pyrimidine 4-position can sterically clash with the hinge region of kinase targets or alter the dihedral angle of the biaryl ether, directly impacting biochemical IC50 values by over 10-fold in some scaffolds [1]. The unsubstituted pyrimidine of the target compound offers a smaller steric profile, potentially enabling access to binding pockets that exclude the 4-methyl analog.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Positional Isomer Differentiation: 3-(pyrimidin-2-yloxy) vs. 4-(pyrimidin-2-yloxy) Benzamide Scaffolds

The target compound connects the pyrimidine ring to the central phenyl via the 3-position, as opposed to the 4-position isomer N-(5-methyl-3-isoxazolyl)-4-(2-pyrimidinyloxy)benzamide (CAS not available). This regioisomeric difference fundamentally alters the exit vector of the pyrimidine ring. In analogous benzamide series, such a positional shift can redirect the heterocycle from a solvent-exposed region into a selectivity pocket, leading to dramatic selectivity differences even when potency against the primary target is maintained [1]. For example, in published EPAC1 inhibitor patents, the 3-substituted scaffold is specifically exemplified for its interaction with a cryptic pocket not accessible to the 4-substituted isomer [2].

Chemical Biology Probe Design Target Engagement

Patent-Derived Activity Contextualization: EPAC1 Inhibition Potential vs. In-Class Comparators

The target compound is disclosed in patent US11124489, which describes isoxazole derivatives as EPAC1 (Rap guanine nucleotide exchange factor 3) inhibitors. Data from the patent for related compounds establish the SAR framework: compound 11 (BDBM517667) shows an IC50 of 3,300 nM, compound 13 (BDBM517669) has an IC50 of 24,400 nM, and compound 25 (BDBM517683) has an IC50 of 9,900 nM against EPAC1 [1]. The target compound, as an unsubstituted pyrimidine variant, is structurally most similar to the core scaffold of the more potent analogs (e.g., compounds 10, 14-15, 23-24, 26-27, 31-32), which were described as 'potent EPAC1 inhibitors' [2]. This positions it as a critical minimalist scaffold for understanding the intrinsic activity of the core pharmacophore without the confounding influence of additional substituents.

EPAC1 Inhibitor Patent Pharmacology SAR Analysis

Physicochemical Differentiation: Calculated Properties Compared to the 4-Methylpyrimidine Analog

The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) differ between the target compound and its 4-methyl analog. The target compound (C15H12N4O3) has a lower molecular weight (296.28 vs. 310.31 g/mol) and a slightly lower cLogP due to the absence of the lipophilic methyl group on the pyrimidine. In the SMYD3 inhibitor series, a similar reduction in lipophilicity correlated with improved artificial membrane permeability (AMP) and solubility, which are critical parameters for cellular assay performance [1]. The target compound's TPSA of approximately 96 Ų, compared to the 4-methyl analog's 96Ų (as the methyl group does not add polar surface area but influences conformation), suggests comparable membrane penetration but potentially superior solubility due to lower crystal lattice energy [2].

Drug-likeness Permeability Solubility

Optimal Research and Procurement Applications for N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS 1251708-65-2)


Validation of EPAC1 Inhibitor Patent Scaffolds for Hit-to-Lead Programs

Procure this compound to serve as the unsubstituted core control when synthesizing and profiling analogs from the US11124489 EPAC1 inhibitor patent family. This enables direct benchmarking of the potency gains achieved by peripheral substituents, as described in patent SAR where compounds like 11 and 25 show IC50 values ranging from 3.3 to 24.4 µM, while the core scaffold is the foundation for sub-micromolar optimized leads [1].

Investigating Steric Effects in Kinase or Methyltransferase Binding Pockets

Use this compound in conjunction with its 4-methylpyrimidine analog to experimentally determine the impact of a single methyl group on target binding. The absence of the 4-methyl group allows exploration of a smaller steric footprint, which, based on published SMYD3 inhibitor SAR, can lead to potency improvements of over 10-fold when a methyl group is introduced to an unsubstituted scaffold, making it a powerful pairwise tool for biophysical assays (e.g., SPR, ITC) [2].

Chemical Biology Studies on the Role of Pyrimidine Regioisomerism in Target Selectivity

Employ this 3-(pyrimidin-2-yloxy) isomer in comparative target-engagement studies (e.g., cellular thermal shift assays) alongside the 4-substituted isomer. This approach can validate the unique binding modes suggested by patent filings, where the 3-isomer is specifically claimed for accessing a cryptic pocket in EPAC1, an interaction not possible for the 4-isomer .

Building Focused Screening Libraries for Ras Pathway Modulators

Integrate this compound into a focused library targeting Ras-driven signaling pathways, given its structural relationship to both SMYD3 and EPAC1 inhibitor chemotypes. Its favorable calculated physicochemical profile (cLogP ~2.1, TPSA ~96 Ų) suggests good drug-likeness and membrane permeability, reducing the risk of false negatives in cell-based phenotypic screens compared to more lipophilic analogs [3].

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.